Ac-Cys(farnesyl)-OMe
Overview
Description
Ac-Cys(farnesyl)-OH is a synthetic chemical that has been shown to inhibit the growth of cells1. It inhibits the enzyme form of farnesyl protein transferase, which is involved in the synthesis of basic proteins1. This compound also binds to and inhibits the epidermal growth factor receptor, which plays an important role in cell proliferation1. Moreover, it has been found to have anti-cancer properties1.
Synthesis Analysis
A rapid and efficient method for the synthesis of Cys-containing peptides has been established2. This method involves fine-tuning the carbocation scavenger in the final acidolytic release of the peptide from the solid support in the classic Solid Phase Peptide Synthesis (SPPS)2.
Molecular Structure Analysis
The molecular formula of Ac-Cys(farnesyl)-OH is C20H33NO3S3. It has a molecular weight of 367.55 g/mol3.
Chemical Reactions Analysis
Ac-Cys(farnesyl)-OH reacts with glycolaldehyde, glyoxal, and methylglyoxal at physiological pH and temperature4. The reaction kinetics of these reactions have been studied4.
Physical And Chemical Properties Analysis
Ac-Cys(farnesyl)-OH is a pale yellow oil6. It has a predicted boiling point of 566.1±50.0 °C and a predicted density of 1.038±0.06 g/cm36. It is soluble in DMSO (up to 25 mg/ml) or in Ethanol (up to 25 mg/ml)6.
Scientific Research Applications
Farnesylated Peptides in Model Membranes : A study by Rowat et al. (2004) investigated the biophysical interactions between dimyristoylphosphatidylcholine membranes and farnesylated peptides including Ac-Cys(farnesyl)-OMe. They found that both charged and uncharged farnesylated species, including Ac-Cys(farnesyl)-OMe, partition into these bilayers. This interaction influences the membrane's phase transition and bending rigidity, with uncharged species like Ac-Cys(farnesyl)-OMe dramatically decreasing the main phase transition and modestly decreasing bending rigidity (Rowat et al., 2004).
Inhibition of Purified p21 ras FarnesylProtein Transferase by Cys-AAX Tetrapeptides
: Research by Reiss et al. (1990) explored the inhibition of farnesyl:protein transferase, which transfers the farnesyl moiety to a cysteine in p21ras proteins. The study indicated that tetrapeptides containing the Cys-AAX motif, similar in structure to Ac-Cys(farnesyl)-OMe, competitively inhibit this enzyme, suggesting potential implications in cellular signaling and cancer research (Reiss et al., 1990).
Development of Hydrophobicity Parameters for Prenylated Proteins : Black (1992) analyzed the hydrophobicity of prenylated proteins, including farnesyl-Cys similar to Ac-Cys(farnesyl)-OMe. The study highlighted that prenylated proteins are highly hydrophobic, impacting their membrane association and physiological roles (Black, 1992).
Nonfarnesylated Tetrapeptide Inhibitors of Protein Farnesyltransferase : Goldstein et al. (1991) investigated tetrapeptide inhibitors of protein farnesyltransferase, an enzyme involved in modifying proteins like Ac-Cys(farnesyl)-OMe. This research aids in understanding the biochemical pathways influenced by farnesylated peptides and their potential as therapeutic targets (Goldstein et al., 1991).
Purification of ras FarnesylProtein Transferase
: Reiss et al. (1990) described a method for purifying farnesyl:protein transferase, which acts on farnesylated peptides like Ac-Cys(farnesyl)-OMe. Understanding this enzyme's function and inhibition has significant implications in studying the biological roles of farnesylated proteins (Reiss et al., 1990).
Safety And Hazards
Ac-Cys(farnesyl)-OH is classified as an irritant7. It is stable for 1 year from the date of purchase as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months6.
Future Directions
While there are no specific future directions mentioned in the retrieved papers, the anti-cancer properties and the ability of Ac-Cys(farnesyl)-OH to inhibit cell growth suggest potential applications in cancer research and treatment1. Further studies are needed to explore these possibilities.
Please note that this information is based on the available resources and might not be fully comprehensive or up-to-date. For more detailed information, please refer to the original papers and resources.
properties
IUPAC Name |
methyl (2R)-2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3S/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-26-15-20(21(24)25-6)22-19(5)23/h9,11,13,20H,7-8,10,12,14-15H2,1-6H3,(H,22,23)/b17-11+,18-13+/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSBUVKSWFWHTQ-WOWWHVILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)OC)NC(=O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)OC)NC(=O)C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127191 | |
Record name | N-Acetyl-S-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-L-cysteine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301127191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Cys(farnesyl)-OMe | |
CAS RN |
135304-08-4 | |
Record name | N-Acetyl-S-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-L-cysteine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135304-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-S-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-L-cysteine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301127191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.